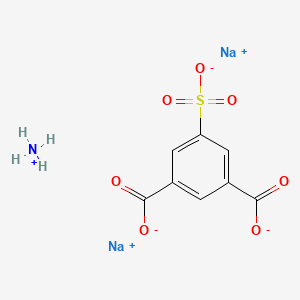

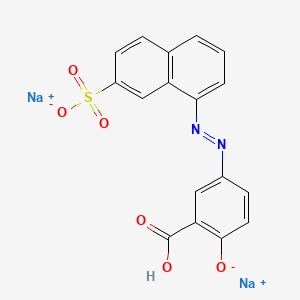

5-((7-Sulpho-1-naphthyl)azo)salicylic acid, sodium salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

EINECS 302-522-7 est un composé chimique répertorié dans l'inventaire européen des substances chimiques commerciales existantes (EINECS). Cet inventaire comprend les substances qui étaient sur le marché de la Communauté européenne entre le 1er janvier 1971 et le 18 septembre 1981 . Le composé est reconnu pour ses diverses applications dans la recherche scientifique et les procédés industriels.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La préparation d'EINECS 302-522-7 implique des voies de synthèse et des conditions de réaction spécifiques. Le composé est généralement synthétisé par une série de réactions chimiques qui peuvent inclure des réactions d'oxydation, de réduction et de substitution. La voie de synthèse exacte dépend de la pureté et du rendement souhaités du composé.

Méthodes de production industrielle : Dans les milieux industriels, la production d'EINECS 302-522-7 est mise à l'échelle en utilisant des conditions de réaction optimisées pour garantir une efficacité élevée et une rentabilité. Le processus peut impliquer l'utilisation de grands réacteurs, de températures contrôlées et de catalyseurs spécifiques pour faciliter les réactions. Le produit final est ensuite purifié en utilisant des techniques telles que la distillation, la cristallisation ou la chromatographie.

Analyse Des Réactions Chimiques

Types de réactions : EINECS 302-522-7 subit divers types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.

Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Les réactions de substitution impliquent le remplacement d'un groupe fonctionnel par un autre, souvent en utilisant des réactifs tels que les halogènes ou les agents alkylants.

Réactifs et conditions courants :

Agents oxydants : Permanganate de potassium, peroxyde d'hydrogène.

Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium.

Réactifs de substitution : Halogènes, agents alkylants.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines.

4. Applications de la recherche scientifique

EINECS 302-522-7 a une large gamme d'applications dans la recherche scientifique, notamment :

Chimie : Utilisé comme réactif dans diverses réactions chimiques et procédés de synthèse.

Biologie : Employé dans des dosages biochimiques et des études impliquant l'activité enzymatique.

Médecine : Enquêté pour ses propriétés thérapeutiques potentielles et utilisé dans le développement de médicaments.

Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.

5. Mécanisme d'action

Le mécanisme d'action d'EINECS 302-522-7 implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut agir comme un inhibiteur ou un activateur de certaines enzymes, affectant les processus biochimiques au sein des cellules. Le mécanisme exact dépend de l'application spécifique et du système biologique étudié.

Applications De Recherche Scientifique

EINECS 302-522-7 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Employed in biochemical assays and studies involving enzyme activity.

Medicine: Investigated for its potential therapeutic properties and used in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of EINECS 302-522-7 involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact mechanism depends on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

EINECS 302-522-7 peut être comparé à d'autres composés similaires pour mettre en évidence son caractère unique. Certains composés similaires incluent :

EINECS 203-770-8 : Connu pour son utilisation dans des réactions chimiques et des applications similaires.

EINECS 234-985-5 : Un autre composé présentant des propriétés et des utilisations comparables dans la recherche scientifique.

Le caractère unique d'EINECS 302-522-7 réside dans sa structure chimique et sa réactivité spécifiques, qui le rendent adapté à des applications particulières que d'autres composés ne peuvent pas réaliser.

Propriétés

Numéro CAS |

94109-82-7 |

|---|---|

Formule moléculaire |

C17H10N2Na2O6S |

Poids moléculaire |

416.3 g/mol |

Nom IUPAC |

disodium;8-[(3-carboxy-4-oxidophenyl)diazenyl]naphthalene-2-sulfonate |

InChI |

InChI=1S/C17H12N2O6S.2Na/c20-16-7-5-11(8-14(16)17(21)22)18-19-15-3-1-2-10-4-6-12(9-13(10)15)26(23,24)25;;/h1-9,20H,(H,21,22)(H,23,24,25);;/q;2*+1/p-2 |

Clé InChI |

IPRXLQLOQVXIMZ-UHFFFAOYSA-L |

SMILES canonique |

C1=CC2=C(C=C(C=C2)S(=O)(=O)[O-])C(=C1)N=NC3=CC(=C(C=C3)[O-])C(=O)O.[Na+].[Na+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.